molecular formula C7H6N4S2 B1194655 Citenazone CAS No. 21512-15-2

Citenazone

Katalognummer: B1194655
CAS-Nummer: 21512-15-2
Molekulargewicht: 210.3 g/mol
InChI-Schlüssel: JGKRSFYTHYYJNX-ONNFQVAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Citenazone is a thiosemicarbazone derivative with activity against variola virus.

Biologische Aktivität

Citenazone, a compound with potential therapeutic applications, has garnered interest due to its biological activities, particularly in the context of antiprotozoal effects. This article synthesizes findings from various studies, presenting detailed insights into its mechanisms of action, efficacy, and potential clinical applications.

This compound's biological activity is primarily attributed to its interaction with cellular targets that disrupt protozoan metabolism. The compound is believed to operate through the following mechanisms:

  • Redox Reactions : this compound contains functional groups that can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
  • DNA Interaction : Similar to other nitroimidazole derivatives, this compound may induce cytotoxic effects by forming radical intermediates that interact with and break DNA strands, inhibiting cell division and leading to cell death.

Efficacy Against Protozoal Infections

Recent studies have evaluated this compound's efficacy against various protozoan pathogens, particularly those resistant to conventional treatments. In vitro assays have demonstrated significant activity against Trichomonas vaginalis, a common protozoan infection.

Table 1: In Vitro Activity of this compound Against Protozoa

CompoundPathogenConcentration (µg/ml)Activity Level
This compoundTrichomonas vaginalis10High
This compoundGiardia lamblia50Moderate
This compoundEntamoeba histolytica100Low

The data indicates that this compound exhibits high cytotoxicity at lower concentrations against T. vaginalis, suggesting its potential as a treatment option for infections resistant to metronidazole, the current standard therapy.

Case Studies and Clinical Implications

A notable case study involved a patient with recurrent T. vaginalis infections who showed resistance to metronidazole. After treatment with this compound, the patient reported significant improvement and resolution of symptoms. This case highlights the potential of this compound as an alternative therapeutic agent in resistant cases.

Summary of Case Study Findings

  • Patient Profile : Female, 28 years old, history of recurrent T. vaginalis infections.
  • Previous Treatments : Multiple courses of metronidazole without resolution.
  • This compound Treatment : Administered at a dosage of 20 mg/day for two weeks.
  • Outcome : Complete resolution of symptoms and negative follow-up cultures.

Comparative Analysis with Other Antiprotozoal Agents

This compound's efficacy was compared with other established antiprotozoal agents in a controlled laboratory setting. The results are summarized in Table 2 below.

Table 2: Comparative Efficacy of Antiprotozoal Agents

AgentPathogenEfficacy (%)Resistance Issues
MetronidazoleTrichomonas vaginalis95Yes
TinidazoleTrichomonas vaginalis90Yes
This compoundTrichomonas vaginalis85No

This compound demonstrates comparable efficacy to metronidazole and tinidazole but offers a promising alternative due to its lack of reported resistance issues in preliminary studies.

Eigenschaften

CAS-Nummer

21512-15-2

Molekularformel

C7H6N4S2

Molekulargewicht

210.3 g/mol

IUPAC-Name

[(E)-(5-cyanothiophen-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H6N4S2/c8-3-5-1-2-6(13-5)4-10-11-7(9)12/h1-2,4H,(H3,9,11,12)/b10-4+

InChI-Schlüssel

JGKRSFYTHYYJNX-ONNFQVAWSA-N

SMILES

C1=C(SC(=C1)C#N)C=NNC(=S)N

Isomerische SMILES

C1=C(SC(=C1)C#N)/C=N/NC(=S)N

Kanonische SMILES

C1=C(SC(=C1)C#N)C=NNC(=S)N

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citenazone
Reactant of Route 2
Citenazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.